1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine
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Overview
Description
1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl sulfonyl group, an azetidinyl ring, and a phenyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine typically involves multi-step organic reactions One common synthetic route starts with the preparation of the azetidin-1-yl intermediate, which is then reacted with 4-methoxyphenyl sulfonyl chloride under basic conditions to form the sulfonyl azetidine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The azetidinyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted azetidinyl derivatives.
Scientific Research Applications
1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The azetidinyl ring may interact with biological receptors, modulating their function. The phenyl methanone moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)(phenyl)methanone: Similar structure but with a methyl group instead of a methoxy group.
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(phenyl)methanone: Similar structure but with a chloro group instead of a methoxy group.
(3-((4-Nitrophenyl)sulfonyl)azetidin-1-yl)(phenyl)methanone: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-22-14-7-9-15(10-8-14)23(20,21)16-11-18(12-16)17(19)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXXFRHNOCANFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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